molecular formula C13H20O2 B2362083 4-(Benzyloxy)-2,2-dimethylbutan-1-ol CAS No. 370555-59-2

4-(Benzyloxy)-2,2-dimethylbutan-1-ol

Cat. No. B2362083
CAS RN: 370555-59-2
M. Wt: 208.301
InChI Key: MZMHXARSJXRPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-2,2-dimethylbutan-1-ol (BDMBO) is an organic molecule that belongs to the class of compounds known as ethers. It is a colorless liquid with a faint aroma and a boiling point of about 57°C. BDMBO has been used in a variety of scientific and industrial applications, including as a solvent for chemical synthesis, as a fuel additive, and as a plasticizer. In recent years, BDMBO has also been studied for its potential medical applications, such as its possible role in the treatment of certain types of cancer.

Scientific Research Applications

Tyrosinase Inhibition and Anti-Melanogenic Agents

4-(Benzyloxy)-2,2-dimethylbutan-1-ol: derivatives have been studied for their potential as tyrosinase inhibitors . Tyrosinase is an enzyme crucial in the process of melanogenesis, the production of melanin, which affects pigmentation in organisms. Inhibitors of tyrosinase are sought after for their applications in reducing hyperpigmentation in skin conditions and as whitening agents in cosmetics. A specific derivative, ((S)-(5-(benzyloxy)-1-octyl-4-oxo-1,4-dihydropyridin-2-yl) methyl 2-amino-3-phenylpropanoate), has shown potent inhibitory effects, suggesting that modifications of the 4-(Benzyloxy)-2,2-dimethylbutan-1-ol structure could yield effective anti-melanogenic compounds .

Antimicrobial Activity

Research into novel chalcones derivatives that include the 4-(Benzyloxy)-2,2-dimethylbutan-1-ol moiety has indicated promising antimicrobial properties. These compounds have been synthesized and characterized for their potential in pharmaceutical and medicinal chemistry, particularly for their use against microbial infections .

Synthesis of Hetaryl-Azophenol Dyes

This compound plays a role in the synthesis of hetaryl-azophenol dyes . These dyes have applications in various industries, including textiles for polyester fiber dyeing and in the rubber industry. The ability to create diverse dyes with specific properties is crucial for these sectors .

Neurotrophic Agents

Derivatives of 4-(Benzyloxy)-2,2-dimethylbutan-1-ol have been used in the enantioselective synthesis of neurotrophic agents like (-)-talaumidin. Neurotrophic agents are compounds that support the growth and survival of neurons, and they have potential therapeutic applications in neurodegenerative diseases and nerve injury treatments .

Phosphine Oxide Synthesis

The compound is utilized in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . Phosphine oxides are valuable in organic chemistry as ligands in catalysis and as intermediates in the synthesis of other organic compounds .

Antioxidant Properties

Chalcone derivatives containing the 4-(Benzyloxy)-2,2-dimethylbutan-1-ol group have been evaluated for their antioxidant activity. Antioxidants are important for protecting cells from damage caused by free radicals and are used in food preservation, pharmaceuticals, and cosmetics .

Mechanism of Action

properties

IUPAC Name

2,2-dimethyl-4-phenylmethoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-13(2,11-14)8-9-15-10-12-6-4-3-5-7-12/h3-7,14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMHXARSJXRPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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